2-(Piperidin-1-yl)benzohydrazide: Structural Profiling, Synthesis, and Applications in Medicinal Chemistry
2-(Piperidin-1-yl)benzohydrazide: Structural Profiling, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
2-(Piperidin-1-yl)benzohydrazide (CAS: 886494-71-9) represents a highly versatile, ortho-substituted aromatic building block in modern medicinal chemistry. Bridging the gap between conformational rigidity and synthetic tractability, this compound serves as a critical intermediate for the generation of diverse heterocyclic scaffolds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and bioactive acylhydrazones. This whitepaper details the physicochemical properties, causality-driven synthesis protocols, and downstream applications of this essential synthon.
Structural & Physicochemical Profiling
The unique pharmacological profile of derivatives stemming from 2-(Piperidin-1-yl)benzohydrazide is heavily dictated by its ortho-substitution pattern.
Mechanistic Insight (Conformational Restriction): The bulky piperidin-1-yl group positioned adjacent to the hydrazide moiety induces significant steric hindrance. This steric congestion forces the piperidine ring to rotate out of conjugation with the planar aryl ring. Such conformational restriction is highly advantageous in structure-based drug design; it pre-organizes the molecule into a specific geometry, thereby reducing the entropic penalty upon binding to target protein pockets and altering electron-donating capabilities [1].
Quantitative Data Summary
The following table outlines the core physical and chemical parameters of the compound, essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior.
| Property | Value |
| IUPAC Name | 2-(Piperidin-1-yl)benzohydrazide |
| CAS Registry Number | 886494-71-9 |
| Molecular Formula | C12H17N3O |
| Molecular Weight | 219.28 g/mol |
| SMILES String | NNC(=O)c1ccccc1N1CCCCC1 |
| Hydrogen Bond Donors | 2 (Hydrazide -NH2, -NH) |
| Hydrogen Bond Acceptors | 3 (Carbonyl O, Piperidine N, Hydrazide N) |
| Topological Polar Surface Area | ~58.3 Ų |
(Data validated against commercial chemical directories [2])
Synthesis & Validation Protocol
As a Senior Application Scientist, I emphasize that robust synthesis is not merely about mixing reagents; it is about controlling the microenvironment of the reaction. The synthesis of 2-(Piperidin-1-yl)benzohydrazide is achieved via a self-validating two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by hydrazinolysis.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
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Objective: Convert methyl 2-fluorobenzoate to methyl 2-(piperidin-1-yl)benzoate.
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Protocol:
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Charge a dry, nitrogen-flushed round-bottom flask with methyl 2-fluorobenzoate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in N,N-Dimethylformamide (DMF).
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Add piperidine (1.2 eq) dropwise at room temperature.
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Heat the reaction mixture to 100 °C for 12 hours under continuous stirring.
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Causality: We utilize DMF, a polar aprotic solvent, because it efficiently solvates the potassium cations from K₂CO₃, leaving the piperidine nucleophile "naked" and highly reactive. This accelerates the substitution of the relatively unreactive fluorine atom on the non-activated benzene ring.
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Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the fluorinated starting material and the emergence of a lower Rf spot confirms conversion. LC-MS must indicate the [M+H]⁺ mass of the intermediate.
Step 2: Hydrazinolysis
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Objective: Convert the intermediate ester to the target hydrazide.
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Protocol:
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Dissolve the crude methyl 2-(piperidin-1-yl)benzoate in absolute ethanol.
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Add an excess of hydrazine hydrate (NH₂NH₂·H₂O, 64% hydrazine, 5.0 eq).
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Reflux the mixture (78 °C) for 8–12 hours.
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Cool to room temperature, concentrate under reduced pressure, and precipitate the product using ice-cold water. Filter and dry under a vacuum.
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Causality: Ethanol is selected as the solvent because its boiling point (78 °C) provides optimal thermal energy to drive the amidation without causing thermal degradation of the hydrazine or the product [3]. The large excess of hydrazine drives the equilibrium forward and prevents the formation of symmetric diacylhydrazines.
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Self-Validation Checkpoint: ¹H-NMR (DMSO-d₆) must show the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the hydrazide protons (a broad singlet for -NH₂ around 4.5 ppm and a sharp singlet for -NH around 9.5 ppm).
Figure 1: Step-by-step synthesis workflow of 2-(Piperidin-1-yl)benzohydrazide with validation checkpoints.
Downstream Applications in Drug Discovery
The true value of 2-(Piperidin-1-yl)benzohydrazide lies in its reactivity. The terminal primary amine of the hydrazide is highly nucleophilic, making it an ideal anchor for generating diverse chemical libraries for high-throughput screening (HTS).
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Acylhydrazones (Schiff Bases): Condensation of the hydrazide with various aryl or heteroaryl aldehydes yields acylhydrazones. These structures exhibit dynamic covalent chemistry and are frequently evaluated for antimicrobial, anti-inflammatory, and cholinesterase inhibitory properties [3].
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1,3,4-Oxadiazoles: Cyclization of the hydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) yields 1,3,4-oxadiazole-2-thiols. The oxadiazole ring is a classic bioisostere for amides and esters, improving metabolic stability while maintaining hydrogen-bonding capabilities.
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1,2,4-Triazoles: Reaction with isothiocyanates followed by base-catalyzed cyclization generates 1,2,4-triazole derivatives, which are prominent scaffolds in the design of kinase inhibitors and antifungal agents.
Figure 2: Downstream scaffold generation pathways from 2-(Piperidin-1-yl)benzohydrazide core.
References
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Title: Molecularly Tunable Polyanions for Single-Ion Conductors and Poly(solvate ionic liquids) Source: Chemistry of Materials (ACS Publications) URL: [Link]
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Title: Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study Source: Pharmaceuticals (MDPI) / PubMed Central URL: [Link]
